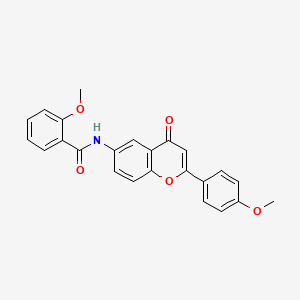

2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5/c1-28-17-10-7-15(8-11-17)23-14-20(26)19-13-16(9-12-22(19)30-23)25-24(27)18-5-3-4-6-21(18)29-2/h3-14H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMNKICLTMMIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde, followed by cyclization.

Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Formation of the Benzamide Moiety: The final step involves the coupling of the chromen-4-one intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling.

Influencing Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Chromenone Core

- 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS: 923233-39-0): Structural Difference: The chromenone core is substituted with a phenyl group (instead of 4-methoxyphenyl) at the 2-position, and the benzamide has a bromine atom at the para position. Implications: The bromine atom increases molecular weight (420.3 g/mol vs. The absence of the 4-methoxyphenyl group may weaken π-π stacking interactions in biological targets .

- N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS: 923227-92-3): Structural Difference: A 2-fluorophenyl group replaces the 4-methoxyphenyl substituent. The meta-substitution may also introduce steric hindrance compared to the para-methoxy group in the target compound .

Modifications to the Benzamide Moiety

- 3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (F264-0317): Structural Difference: The benzamide has three methoxy groups (3,4,5-trimethoxy) instead of a single 2-methoxy group. Implications: Increased lipophilicity from multiple methoxy groups may improve cell penetration but could reduce aqueous solubility. The 4-methylphenyl substituent on the chromenone core may enhance hydrophobic interactions in binding pockets .

- 2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]oxazol-6-yl)benzamide (1g): Structural Difference: A benzo[d]oxazole ring replaces the chromenone core, and a 4-methylpiperazinyl group is introduced.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Pharmacological Insights

- Target Compound : The 4-methoxyphenyl group may enhance binding to estrogen receptors or kinases due to its electron-donating nature, while the 2-methoxybenzamide could stabilize hydrogen bonding .

- Fluorinated Analog (CAS: 923227-92-3) : The fluorine atom may improve metabolic stability but reduce interaction with polar residues in active sites .

- Piperazine-containing Analog (1g) : The basic piperazine group could enhance solubility and bioavailability, making it more suitable for oral administration .

Biological Activity

2-Methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, identified by its CAS number 923257-25-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHN\O

- Molecular Weight : 401.4 g/mol

- Structure : The compound features a chromenone core with methoxy and benzamide substituents, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of related compounds in the chromenone class. For instance, derivatives of chromenones have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of methoxy groups enhances the cytotoxicity by influencing the compound's interaction with cellular targets.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Chromenone A | HeLa | 5.0 |

| Chromenone B | MCF-7 | 3.5 |

| Chromenone C | A549 | 4.2 |

These findings suggest that this compound may exhibit similar anticancer activity due to its structural similarities to these active compounds.

Antioxidant Activity

Studies have shown that compounds containing chromenone structures possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is often assessed using assays such as DPPH and ABTS, where the ability to scavenge free radicals is measured.

Antimicrobial Activity

The antimicrobial potential of related benzamide derivatives has also been explored. Compounds with similar functional groups have demonstrated activity against various bacterial strains. For instance, a study reported that certain chromenone derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Studies

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several chromenone derivatives and tested their effects on breast cancer cell lines. One derivative demonstrated an IC value of 3.5 µM against MCF-7 cells, indicating potent anticancer activity attributed to its ability to induce apoptosis.

Case Study 2: Antioxidant Efficacy

A study conducted by Farag et al. (2022) evaluated the antioxidant capacity of various chromenone derivatives using DPPH radical scavenging assays. The results indicated that compounds with methoxy substitutions significantly increased antioxidant activity compared to their unsubstituted counterparts.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It could modulate receptor activities, impacting pathways related to cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, and how can reaction parameters be optimized?

- Methodological Answer : The compound is synthesized via multi-step coupling reactions, often involving benzamide derivatives and chromenone intermediates. Key steps include:

-

Amide bond formation : Condensation of 2-methoxybenzoic acid derivatives with amino-functionalized chromenone precursors under carbodiimide coupling agents (e.g., EDC/HOBt) .

-

Chromenone synthesis : Cyclization of substituted chalcones using acidic or basic catalysts (e.g., H₂SO₄ or NaOH) to form the 4-oxo-4H-chromen scaffold .

-

Optimization : Reaction yields are improved by controlling temperature (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for amine:acid). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Synthetic Route Comparison Route 1 : Carbodiimide-mediated coupling (Yield: 65–72%) Route 2 : Microwave-assisted synthesis (Yield: 78–85%, reduced reaction time)

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis reveals bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between methoxy groups and carbonyl oxygen) .

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm; chromenone carbonyl resonates at δ 180–185 ppm in ¹³C NMR .

- FT-IR : Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C-O of methoxy groups) .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s reactivity and biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the chromenone’s 4-oxo group is identified as a reactive site .

- Molecular docking : Simulates binding affinities with target proteins (e.g., kinases or receptors). AutoDock Vina or Schrödinger Suite is used with force fields (e.g., OPLS-AA) to assess hydrogen bonding and hydrophobic interactions .

- MD simulations : Evaluate stability of ligand-protein complexes over 50–100 ns trajectories (AMBER or GROMACS) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., HeLa or MCF-7) and assay conditions (e.g., 48-hour incubation, ATP-based viability kits) to minimize variability .

- Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian regression) to aggregated data from peer-reviewed studies, controlling for variables like solvent (DMSO concentration ≤0.1%) and passage number .

- Orthogonal validation : Confirm activity via complementary assays (e.g., flow cytometry for apoptosis alongside Western blotting for caspase-3 activation) .

Q. What strategies are recommended for elucidating the compound’s metabolic stability in vitro?

- Methodological Answer :

- Microsomal assays : Incubate with liver microsomes (human or rat) at 37°C, monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

- Data interpretation : Compare metabolic profiles with structural analogs to identify susceptible moieties (e.g., methoxy groups prone to demethylation) .

Data Contradiction Analysis

- Case Study : Discrepancies in fluorescence intensity measurements across studies may arise from:

- Solvent effects : Polar solvents (e.g., ethanol vs. DMSO) alter quantum yields.

- Instrument calibration : Ensure spectrofluorometers are calibrated with standard quinine sulfate solutions .

- Quenching agents : Trace metal ions or oxygen in solution can suppress fluorescence; use degassed solvents and chelators (e.g., EDTA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.